molecular formula C5H4FN5 B1602024 6-fluoro-7H-purin-2-amine CAS No. 34798-94-2

6-fluoro-7H-purin-2-amine

Cat. No.: B1602024
CAS No.: 34798-94-2
M. Wt: 153.12 g/mol
InChI Key: UEPHHWZTSMVBMM-UHFFFAOYSA-N
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Description

6-fluoro-7H-purin-2-amine is a fluorinated purine derivative. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the halogen exchange (HALEX) reaction, where a 6-halo purine is treated with a fluoride source .

Industrial Production Methods

Industrial production of 6-fluoro-7H-purin-2-amine may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Balz-Schiemann reaction, despite its lower yield, is often preferred due to its simplicity and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-fluoro-7H-purin-2-amine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent . The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other halogenated purines .

Properties

IUPAC Name

6-fluoro-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPHHWZTSMVBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564595
Record name 6-Fluoro-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34798-94-2
Record name 6-Fluoro-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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